3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-1-methyl-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one
CAS No.: 892765-60-5
Cat. No.: VC8447654
Molecular Formula: C22H23FN2O4S
Molecular Weight: 430.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892765-60-5 |
|---|---|
| Molecular Formula | C22H23FN2O4S |
| Molecular Weight | 430.5 g/mol |
| IUPAC Name | 3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-1-methyl-7-morpholin-4-ylquinolin-4-one |
| Standard InChI | InChI=1S/C22H23FN2O4S/c1-14-4-5-16(10-15(14)2)30(27,28)21-13-24(3)19-12-20(25-6-8-29-9-7-25)18(23)11-17(19)22(21)26/h4-5,10-13H,6-9H2,1-3H3 |
| Standard InChI Key | WTDXUNRJHCEERI-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCOCC4)C)C |
| Canonical SMILES | CC1=C(C=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCOCC4)C)C |
Introduction
Structural Overview
The compound features the following key structural components:
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Quinolinone Core: A 1,4-dihydroquinolin-4-one backbone provides the basic framework for the molecule. This core is often associated with biological activity.
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Substituents:
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3-(3,4-Dimethylbenzenesulfonyl): A sulfonyl group attached to a dimethylbenzene ring enhances lipophilicity and may contribute to bioactivity.
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6-Fluoro: Fluorine substitution at position 6 can improve metabolic stability and binding affinity in biological systems.
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1-Methyl: Methylation at position 1 may influence the compound's pharmacokinetics.
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7-(Morpholin-4-yl): The morpholine ring introduces hydrophilicity and potential hydrogen bonding capabilities.
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Synthesis
While specific synthetic pathways for this exact compound are not detailed in the provided sources, general methods for quinolinone derivatives involve:
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Cyclization Reactions: Quinolinones are typically synthesized through cyclization reactions involving anilines or aminoaryl ketones.
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Sulfonylation: Introduction of the sulfonyl group occurs via reaction with sulfonyl chlorides in the presence of a base.
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Fluorination: Fluorine atoms are introduced using electrophilic fluorinating agents.
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Morpholine Substitution: Morpholine groups are added through nucleophilic substitution or reductive amination.
Biological Activity
Quinolinone derivatives have been widely studied for their therapeutic potential, particularly as anticancer agents. Although no direct studies on this specific compound are available, related quinolinone compounds exhibit:
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Anticancer Properties: Many quinolinones show cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HL-60 (leukemia) by inducing apoptosis and inhibiting cell proliferation .
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Antibiotic Activity: Quinolinones are well-known for their antibacterial properties, which might extend to derivatives like this one .
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Drug-Like Properties: The combination of hydrophilic (morpholine) and lipophilic (dimethylbenzene) groups suggests favorable pharmacokinetic profiles.
Potential Applications
Based on its structure, this compound could be explored for:
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Anticancer Drug Development:
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Targeting specific cancer cell lines such as breast or leukemia cells.
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Potential use in combination therapies due to selective cytotoxicity.
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Antimicrobial Agents:
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Broad-spectrum activity against bacterial strains.
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Pharmacological Probes:
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Investigating receptor-ligand interactions due to its diverse functional groups.
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